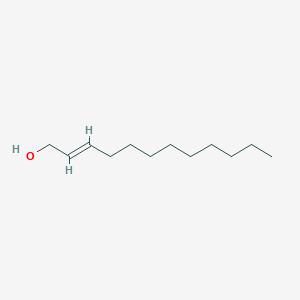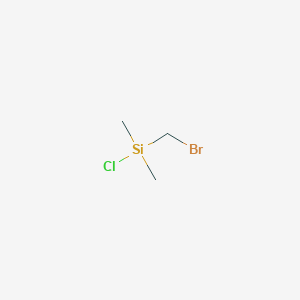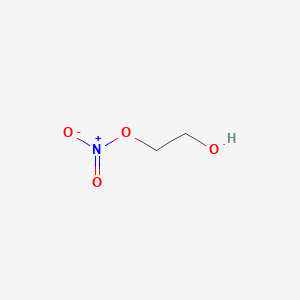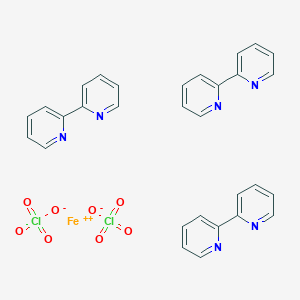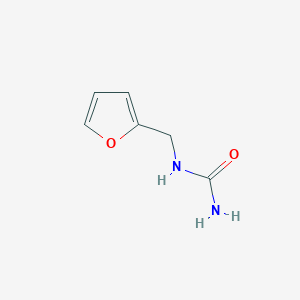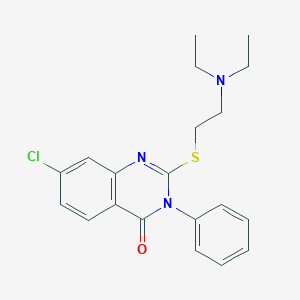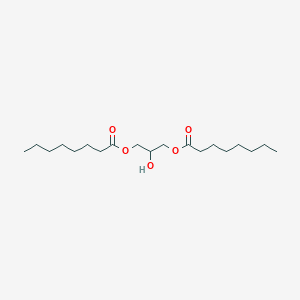
1,3-二辛酸甘油酯
描述
1,3-Dioctanoylglycerol is a type of triglyceride that is characterized by having medium-chain fatty acids in the 1 and 3 positions, with a long-chain fatty acid in the 2 position. This molecular configuration is significant because it influences the hydrolysis and absorption rates of the triglyceride, as well as its interaction with enzymes and its physical properties .
Synthesis Analysis
The synthesis of 1,3-dioctanoylglycerol and its analogs has been explored in various studies. For instance, 1,3-distearoyl-2-oleoylglycerol (SOS), which shares a similar structure with 1,3-dioctanoylglycerol, has been synthesized through enzymatic acidolysis in a solvent-free system, achieving a high yield and purity, indicating the potential for efficient industrial production . Additionally, 1,3-di-O-aroyl- and 1-O-aroyl-3-O-tosyl-sn-glycerols have been prepared from D-mannitol, providing a model for chiral glyceride synthesis .
Molecular Structure Analysis
The molecular structure of 1,3-dioctanoylglycerol and related compounds has been extensively studied. For example, the crystal structure of a mixed-chain triacylglycerol, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, was determined, revealing a trilayer arrangement that differs from single acid triacylglycerols and is similar to certain phospholipids . The polymorphic behavior of triacylglycerols with different acyl chains has also been investigated, showing that the physical state can vary from bilayered to trilayered structures depending on the saturation and substitution of the acyl chains .
Chemical Reactions Analysis
1,3-Dioctanoylglycerol is involved in various biochemical reactions. It has been shown to enhance prostaglandin synthesis by inhibiting the lysophosphatide acyltransferase, thereby increasing the pool of free arachidonic acid available for prostanoid synthesis . Additionally, analogs of 1,3-dioctanoylglycerol have been synthesized to probe protein kinase C, demonstrating the structural specificity and potential for use in studying enzyme activation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioctanoylglycerol are influenced by its acyl chain composition. The rapid hydrolysis and efficient absorption of triglycerides with medium-chain fatty acids in the 1 and 3 positions suggest that these molecules have distinct metabolic pathways compared to long-chain triglycerides . The polymorphism of triacylglycerols, including those with 1,3-dioctanoylglycerol structure, is affected by the degree of unsaturation and substitution, which in turn affects their physical properties such as melting temperature and phase behavior . Additionally, the effect of 1,2-dioctanoyl-sn-glycerol on cardiac L-type Ca2+ current indicates that the physical properties of these molecules can have physiological implications .
科学研究应用
Application 1: Preparation of Diacid 1,3-Diacylglycerols
- Scientific Field: Chemistry
- Summary of the Application: The preparation of 1,3-DAG is described. For a successful synthesis project, the strengths and weaknesses of each particular process should be taken into account and measures taken to offset or balance potential weaknesses .
- Methods of Application or Experimental Procedures: The chemical reactions used to prepare acylglycerols perform two basic functions, they either form covalent bonds between a FA and glycerol (i.e., esterification or acylation) or they block esterification at one or more sites to create or maintain positional specificity (i.e. protection and deprotection). Reactants in acylation reactions are an acyl donor (e.g., FA, acid chloride, acid anhydride) and glycerol or a glycerol derivative .
- Results or Outcomes: It was not always possible to obtain pure samples of target compounds—in recrystallizations this is due to solid solution formation and co-crystallization and in chromatographic separations it is due to co-elution of components with similar R f .
Application 2: Production of 1,3-DAG from Glycerol and Oleic Acid
- Scientific Field: Biochemistry
- Summary of the Application: The new Lecitase1Ultra catalyzed process for production of 1,3-DAG from glycerol and oleic acid provides several advantages over conventional methods .
- Methods of Application or Experimental Procedures: This process is catalyzed by Lecitase1Ultra .
- Results or Outcomes: This process provides several advantages over conventional methods including short reaction time, the absence of solvents, and a high product yield .
Application 3: Antiradical and Antioxidant Activity
- Scientific Field: Biochemistry
- Summary of the Application: Compounds containing the 1,3-dicarbonyl moiety, such as 1,3-Dioctanoylglycerol, have been found to have antiradical and antioxidant properties .
- Methods of Application or Experimental Procedures: The antiradical and antioxidant activity of these compounds is evaluated using various test systems .
- Results or Outcomes: The 1,3-dicarbonyl unit is found in many compounds with antiradical and antioxidant properties. Evidence for the crucial role of the 1,3-dicarbonyl moiety for its antiradical activity has been demonstrated for various compounds in different test systems .
Application 4: Glycerol Transformation to Value-Added 1,3-Propanediol Production
- Scientific Field: Chemical Engineering
- Summary of the Application: Glycerol can be transformed into high-value tonnage chemicals such as 1,3-propanediol through sustainable processes such as oxidation, dehydration, hydrogenolysis, steam reforming, carboxylation, acetalization, esterification and chlorination .
- Methods of Application or Experimental Procedures: This process involves various chemical reactions and is catalyzed by different catalysts depending on the specific reaction .
- Results or Outcomes: This process has stimulated a lot of interest in developing new valorization technologies to produce high-value tonnage chemicals from glycerol .
Application 5: Solvent-Free Enzymatic Synthesis
- Scientific Field: Biochemistry
- Summary of the Application: 1,3-Dioctanoylglycerol is used in a solvent-free enzymatic synthesis process. This process involves the direct esterification of glycerol with saturated fatty acids .
- Methods of Application or Experimental Procedures: The process is carried out in a solvent-free environment, which makes it more eco-friendly. The reaction is catalyzed by enzymes .
- Results or Outcomes: The process has been found to be efficient and cost-effective. It also offers a high yield of 1,3-Dioctanoylglycerol .
Application 6: Preparation of Diacid 1,3-Diacylglycerols
- Scientific Field: Chemistry
- Summary of the Application: 1,3-Dioctanoylglycerol is used in the preparation of diacid 1,3-diacylglycerols .
- Methods of Application or Experimental Procedures: The preparation involves chemically and enzymatically catalyzed acylglycerol syntheses, recrystallization, and flash chromatography for purification of partial acylglycerols .
- Results or Outcomes: The process results in the successful synthesis of diacid 1,3-diacylglycerols .
属性
IUPAC Name |
(2-hydroxy-3-octanoyloxypropyl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBAVJVECSKEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892062 | |
| Record name | 1,3-Dioctanoyl glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(8:0/0:0/8:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0092900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,3-Dioctanoylglycerol | |
CAS RN |
1429-66-9, 36354-80-0 | |
| Record name | 1,3-Dioctanoyl glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dicapryloylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctanoic acid, diester with glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036354800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioctanoyl glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



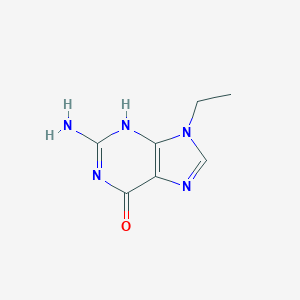
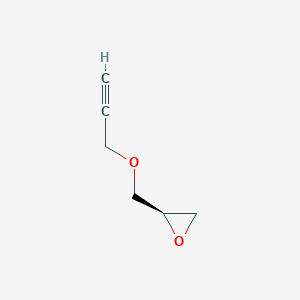
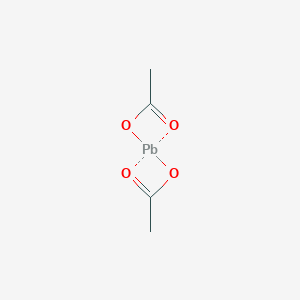
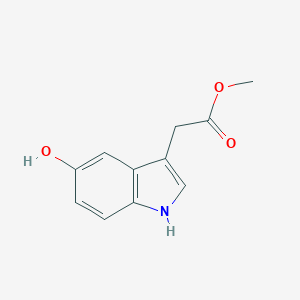
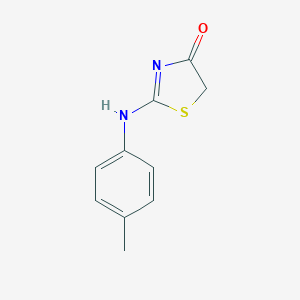
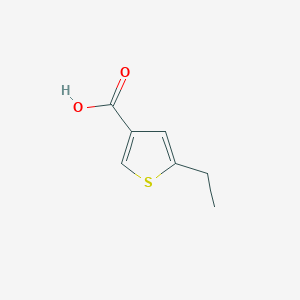
![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
